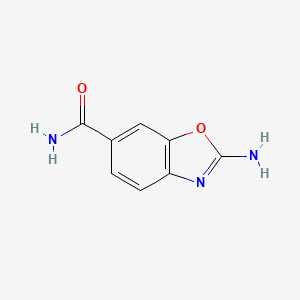

2-Amino-1,3-benzoxazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoxazole derivatives, including compounds similar to 2-Amino-1,3-benzoxazole-6-carboxamide, involves various strategies. A catalytic method has been described for the synthesis of 2-substituted benzoxazoles from N-protected amino acids and carboxylic acids, showcasing a metal-free approach that involves the use of ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate and para-toluenesulfonic acid under microwave irradiation (Dev et al., 2016). Another method reported the rapid synthesis of benzoxazoles from carboxylic acids using PS-PPh3 resin combined with microwave heating, demonstrating a high-yield, one-step process (Wang et al., 2006).

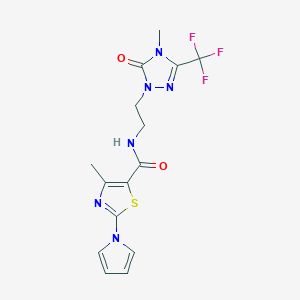

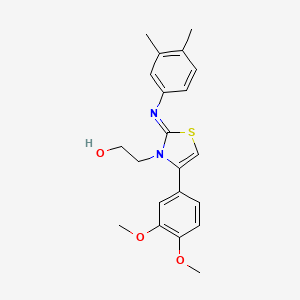

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by their cyclic benzoxazole core, which is a heterocyclic compound containing both oxygen and nitrogen in the ring. The crystal structure of related compounds, such as 3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide, has been determined, highlighting the monoclinic system with specific space groups (Lu et al., 2017).

Chemical Reactions and Properties

Benzoxazole derivatives undergo various chemical reactions, including cyclization, condensation, and substitution, contributing to their diverse chemical properties. For instance, the synthesis of benzoxazole and benzothiazole from carboxylic acids involves a two-step mechanism, including a coupling step followed by a cyclization step, facilitated by specific reagents and catalysts (Dev et al., 2016).

Applications De Recherche Scientifique

Microwave-Assisted Synthesis of Benzoxazoles Derivatives

Benzoxazoles, including 2-Amino-1,3-benzoxazole-6-carboxamide, are prominent in medicinal chemistry due to their pharmacological activities. Microwave-assisted synthesis has emerged as an efficient method for creating diverse benzoxazole derivatives. This approach is particularly useful for rapid and efficient synthesis, offering advantages in diversity and speed over traditional heating methods. Benzoxazole derivatives exhibit a broad range of pharmacological properties, making them significant in drug discovery and material science (Özil & Menteşe, 2020).

Synthetic Procedures for 2-Guanidinobenzazoles

The synthesis of 2-guanidinobenzazoles, related to this compound, has been explored for their potential as therapeutic agents. These derivatives have shown a variety of pharmacological activities, including cytotoxic and anti-proliferative effects through mechanisms such as angiogenesis inhibition and apoptosis. The review details recent synthetic approaches, offering insights into the development of new pharmacophores (Rosales-Hernández et al., 2022).

S-arylation of 2-mercaptobenzazoles

2-Arylthio-benzazoles, including derivatives of this compound, have attracted attention for their diverse biological and pharmacological properties. Efficient strategies for the synthesis of these compounds have been developed, highlighting the broad applicability and potential of benzoxazole derivatives in drug development and other fields (Vessally et al., 2018).

Amyloid Imaging in Alzheimer's Disease

While not directly related to this compound, research on amyloid imaging ligands for Alzheimer's disease provides a context for the potential application of benzoxazole derivatives in diagnostic imaging. Benzoxazole derivatives, including 2-(2-[2-dimethylaminothiazol-5-yl]ethenyl)-6-(2-[fluoro]ethoxy)benzoxazole, have been studied for their ability to bind to amyloid plaques, indicating a potential role in early detection and monitoring of Alzheimer's disease progression (Nordberg, 2007).

Mécanisme D'action

Target of Action

Benzoxazole derivatives, which include 2-amino-1,3-benzoxazole-6-carboxamide, have been extensively used in drug discovery due to their broad biological activities . They have been associated with various biological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Mode of Action

Benzoxazole derivatives are known to interact efficiently with biological targets due to their structural makeup . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzoxazole derivatives have been associated with various biological activities, suggesting that they may have multiple molecular and cellular effects .

Safety and Hazards

Orientations Futures

The compound’s ability to bind specifically to a tandem UU:GA mismatch motif in an RNA hairpin suggests potential applications in targeting non-canonical features within RNA . This could potentially increase the number of small non-canonical features within RNA that can be specifically targeted by small molecules .

Propriétés

IUPAC Name |

2-amino-1,3-benzoxazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-7(12)4-1-2-5-6(3-4)13-8(10)11-5/h1-3H,(H2,9,12)(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXULJUIRRFLHGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)OC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2498253.png)

![(E)-3-[1-(4-Bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2498257.png)

![N-(4-ethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2498260.png)

![2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2498266.png)

![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)azetidine-3-carboxamide](/img/structure/B2498269.png)

![(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride](/img/no-structure.png)

![Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2498272.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(2-fluorophenyl)propan-1-one](/img/structure/B2498273.png)